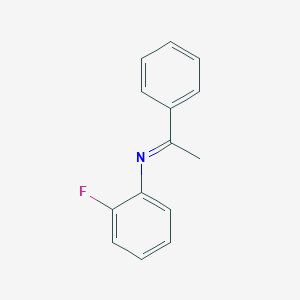
Benzenamine, 2-fluoro-N-(1-phenylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-fluoro-N-(1-phenylethylidene)-: is a chemical compound with the molecular formula C14H12FN. It is characterized by a benzene ring attached to an amine group, a fluorine atom, and a phenylethylidene group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-fluoro-N-(1-phenylethylidene)- typically involves the reaction of 2-fluorobenzonitrile with an appropriate amine under specific conditions. The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research is ongoing to explore the potential medicinal applications of Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, particularly in the treatment of diseases related to inflammation and oxidative stress.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which Benzenamine, 2-fluoro-N-(1-phenylethylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may modulate signaling pathways related to inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
2-Fluorobenzonitrile: Similar in structure but lacks the amine group.
N-(1-phenylethylidene)aniline: Similar but without the fluorine atom.
2-Fluoro-N-phenylbenzamide: Similar but with a different functional group.
Uniqueness: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is unique due to the combination of the fluorine atom and the phenylethylidene group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
646502-87-6 |
|---|---|
Formule moléculaire |
C14H12FN |
Poids moléculaire |
213.25 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H12FN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-10H,1H3 |
Clé InChI |
WIKWYGCQLSCJMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


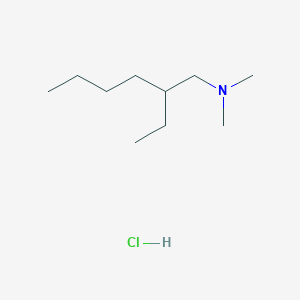

![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)

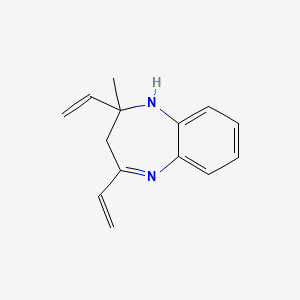
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
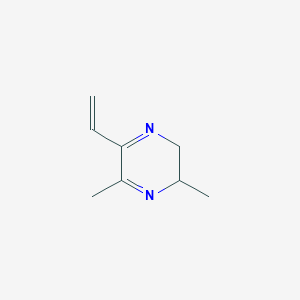
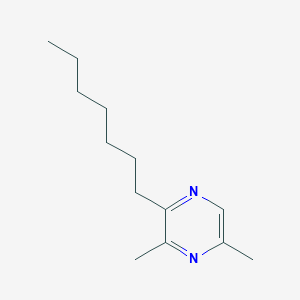
![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
